Methyl 4-oxo-1-(propan-2-yl)piperidine-3-carboxylate
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Overview
Description
Methyl 4-oxo-1-(propan-2-yl)piperidine-3-carboxylate is a chemical compound that belongs to the piperidine family. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound is characterized by a piperidine ring substituted with a methyl ester group, a ketone group, and an isopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-oxo-1-(propan-2-yl)piperidine-3-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of N-(4-chlorophenyl)-β-alanine in the presence of piperidine as a catalyst can yield the desired compound . Another method involves the refluxing of a xylene solution of methyl 3-aminobut-2-enoates and methyl 3-aryl-3-oxopropanoates in the presence of molecular sieves .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-1-(propan-2-yl)piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Methyl 4-oxo-1-(propan-2-yl)piperidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is utilized in the study of biological pathways and enzyme interactions.
Industry: It serves as a precursor in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-oxo-1-(propan-2-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biological processes. For example, piperidine derivatives are known to interact with DNA via intercalation, affecting gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-oxo-3-piperidinecarboxylate: Another piperidine derivative with similar structural features.
Pyrrolidine derivatives: Compounds with a five-membered nitrogen-containing ring, used in medicinal chemistry.
4-oxo-1,4-dihydropyridine-3-carboxylic acid derivatives: Compounds with similar functional groups and biological activities.
Uniqueness
Methyl 4-oxo-1-(propan-2-yl)piperidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
111303-43-6 |
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Molecular Formula |
C10H17NO3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
methyl 4-oxo-1-propan-2-ylpiperidine-3-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-7(2)11-5-4-9(12)8(6-11)10(13)14-3/h7-8H,4-6H2,1-3H3 |
InChI Key |
WVQMIKMOIGXEBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(=O)C(C1)C(=O)OC |
Origin of Product |
United States |
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